molecular formula C19H27OP B14235641 Benzaldehyde, 2-(dicyclohexylphosphino)- CAS No. 226089-17-4

Benzaldehyde, 2-(dicyclohexylphosphino)-

Cat. No.: B14235641
CAS No.: 226089-17-4
M. Wt: 302.4 g/mol
InChI Key: WXQGVGFZNLXLAX-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(dicyclohexylphosphino)-: is an organic compound with the molecular formula C19H27OP. It is a derivative of benzaldehyde where a dicyclohexylphosphino group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(dicyclohexylphosphino)- typically involves the reaction of benzaldehyde with dicyclohexylphosphine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 2-(dicyclohexylphosphino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The product is then purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-(dicyclohexylphosphino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dicyclohexylphosphino group, which can act as a directing group in certain reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Mechanism of Action

The mechanism by which Benzaldehyde, 2-(dicyclohexylphosphino)- exerts its effects involves its interaction with molecular targets and pathways. The dicyclohexylphosphino group can interact with enzymes and proteins, affecting their function. In biological systems, it can disrupt cellular processes by targeting specific pathways, such as the antioxidation pathway in fungi . This disruption can lead to the inhibition of fungal growth and other biological effects .

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, which lacks the dicyclohexylphosphino group.

    Benzaldehyde, 2-(diphenylphosphino)-: A similar compound where the dicyclohexylphosphino group is replaced with a diphenylphosphino group.

Uniqueness: Benzaldehyde, 2-(dicyclohexylphosphino)- is unique due to the presence of the dicyclohexylphosphino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in coordination chemistry and catalysis, where the steric and electronic effects of the dicyclohexylphosphino group play a crucial role .

Properties

CAS No.

226089-17-4

Molecular Formula

C19H27OP

Molecular Weight

302.4 g/mol

IUPAC Name

2-dicyclohexylphosphanylbenzaldehyde

InChI

InChI=1S/C19H27OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14-15,17-18H,1-6,10-13H2

InChI Key

WXQGVGFZNLXLAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C=O

Origin of Product

United States

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